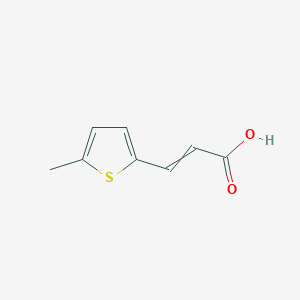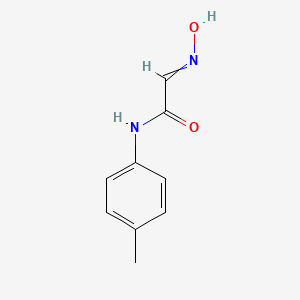
3-(3,5-Dichlorophenyl)-acrylic acid
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-acrylic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an acrylic acid moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The dichlorophenyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step is a Knoevenagel condensation reaction, where 3,5-dichlorobenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol.
Decarboxylation: The intermediate product undergoes decarboxylation to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dichlorophenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(3,5-Dichlorophenyl)-acrylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of polymers and materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dichlorophenyl)-acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the acrylic acid moiety can participate in various chemical reactions, modulating the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dichlorophenyl)-propionic acid
- 3-(2,4-Dichlorophenyl)-acrylic acid
- 3-(3,5-Dichlorophenyl)-acrylamide
Comparison
Compared to similar compounds, 3-(3,5-Dichlorophenyl)-acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. For instance, the presence of chlorine atoms at the 3 and 5 positions can enhance the compound’s stability and resistance to metabolic degradation, making it a more suitable candidate for certain applications in pharmaceuticals and materials science.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKSYRZNDJQTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(1-Benzothiophen-2-yl)-2-oxoethyl]-11-thia-3,6,7,9-tetrazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,5,8,12(16)-pentaen-4-one](/img/structure/B8051724.png)
![4-[1-(2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2,3,5,6,7,8-hexahydro-1H-acridine-4-carbonitrile](/img/structure/B8051741.png)
![(6E)-7-amino-6-[(4-chlorophenyl)hydrazinylidene]-7-oxoheptanoic acid](/img/structure/B8051757.png)

![6-methyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B8051780.png)


![4-[(methoxyimino)methyl]benzoic acid](/img/structure/B8051790.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B8051798.png)
![3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B8051803.png)



